molecular formula C10H6Br2OS B1596850 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone CAS No. 850375-12-1

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone

Cat. No. B1596850
M. Wt: 334.03 g/mol
InChI Key: QFZPWQQHQRYUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone are not fully detailed in the search results .

Scientific Research Applications

Synthesis and Characterization of Bromo Chalcone Derivatives

Researchers have synthesized α-Bromo chalcones containing the 2-thiene ring, showcasing a method that might be related to the manipulation of compounds like 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone. These chalcones were prepared in good yields by condensation and subsequent bromination, followed by selective dehydrobromination, indicating the compound's utility in synthesizing structurally diverse molecules with potential for further chemical modifications (Budak & Ceylan, 2009).

Anti-inflammatory Activities of Thieno Chromene Derivatives

Another study focused on synthesizing substituted thieno[3,2-g]chromene derivatives, starting from compounds that share structural similarities with 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone. These derivatives exhibited significant anti-inflammatory activities, underlining the compound's potential as a precursor in developing new anti-inflammatory agents (Ouf, Sakran, & Amr, 2015).

Safety And Hazards

The safety data sheet indicates that 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone causes burns by all exposure routes and is a corrosive material .

properties

IUPAC Name

2-bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2OS/c11-4-9(13)8-5-14-10-2-1-6(12)3-7(8)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZPWQQHQRYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383768
Record name 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone

CAS RN

850375-12-1
Record name 2-Bromo-1-(5-bromobenzo[b]thien-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Reactant of Route 2
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.